molecular formula C9H11ClZn B15092770 zinc;2-methanidyl-1,4-dimethylbenzene;chloride

zinc;2-methanidyl-1,4-dimethylbenzene;chloride

Katalognummer: B15092770
Molekulargewicht: 220.0 g/mol
InChI-Schlüssel: RPWOUKUSRSWDPQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a chemical compound that features a zinc ion coordinated with a 2-methanidyl-1,4-dimethylbenzene ligand and a chloride ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the reaction of zinc chloride with 2-methanidyl-1,4-dimethylbenzene under controlled conditions. One common method involves dissolving zinc chloride in an appropriate solvent, such as ethanol, and then adding 2-methanidyl-1,4-dimethylbenzene to the solution. The mixture is then heated gently, and the reaction is allowed to proceed until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;2-methanidyl-1,4-dimethylbenzene;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .

Wirkmechanismus

The mechanism of action of zinc;2-methanidyl-1,4-dimethylbenzene;chloride involves its interaction with molecular targets and pathways within biological systems. For example, in biological systems, zinc ions can enhance the up-regulation of specific mRNA, leading to decreased activation of certain pathways and reduced expression of pro-inflammatory cytokines . The compound’s effects are mediated through its ability to coordinate with various ligands and form stable complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to zinc;2-methanidyl-1,4-dimethylbenzene;chloride include other zinc-organic complexes, such as zinc;2-methanidyl-1,2-dimethylbenzene;chloride and zinc;2-methanidyl-1,3-dimethylbenzene;chloride .

Uniqueness

What sets this compound apart from similar compounds is its specific ligand coordination, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Eigenschaften

Molekularformel

C9H11ClZn

Molekulargewicht

220.0 g/mol

IUPAC-Name

zinc;2-methanidyl-1,4-dimethylbenzene;chloride

InChI

InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

RPWOUKUSRSWDPQ-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C=C1)C)[CH2-].[Cl-].[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.